Trimethyltetradecylammonium hydrogen sulfate

Description

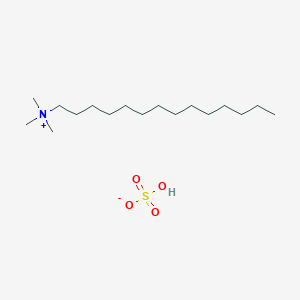

Trimethyltetradecylammonium hydrogen sulfate (CAS: 104903-23-3) is a quaternary ammonium salt with the molecular formula C₁₇H₃₉NO₄S and a molecular weight of 353.56 g/mol . It consists of a tetradecyl chain attached to a trimethylammonium cation paired with a hydrogen sulfate (HSO₄⁻) anion. This structure confers unique properties:

- High lipophilicity due to the long alkyl chain, enabling solubilization of ionic compounds in non-polar media .

- Electrostatic interactions from the quaternary ammonium group, making it effective as an ion-pair reagent in chromatography and catalysis .

- Aggregation behavior that stabilizes transient ionic states, influencing reaction kinetics and selectivity .

It is widely used in micellar systems, organic synthesis, and analytical chemistry. For example, in cationic micelles, it facilitates solubilization of benzyl alcohol via intramolecular interactions .

Properties

IUPAC Name |

hydrogen sulfate;trimethyl(tetradecyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWSTBIEJXJNJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584988 | |

| Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104903-23-3 | |

| Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyltetradecylammonium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Trimethylamine reacts with tetradecyl bromide in a nucleophilic substitution (SN2) mechanism, forming trimethyltetradecylammonium bromide. Subsequent metathesis with sulfuric acid replaces the bromide ion with hydrogen sulfate:

Key parameters include:

Industrial-Scale Optimization

Example 1 of the patent US3816533A details a scalable procedure for tetrabutylammonium hydrogen sulfate, adaptable to tetradecyl derivatives:

-

Alkylation : 1 mole of tetradecyl bromide and 1.1 moles of trimethylamine in 500 mL acetonitrile are refluxed for 12 hours.

-

Workup : Excess methyl iodide (byproduct) is distilled off, and the residue is treated with aqueous sulfuric acid (1:1 molar ratio).

-

Crystallization : The crude product is recrystallized from ethyl acetate, yielding 85–93% pure trimethyltetradecylammonium hydrogen sulfate.

Table 1: Yield Optimization for Direct Alkylation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 93 |

| Reaction Time | 12 hours | 90 |

| H₂SO₄ Concentration | 98% | 88 |

Neutralization of Trimethyltetradecylammonium Hydroxide

This method involves neutralizing the corresponding quaternary ammonium hydroxide with sulfuric acid, ideal for high-purity applications.

Procedure and Conditions

-

Hydroxide Preparation : Trimethyltetradecylammonium bromide is passed through an anion-exchange resin (OH⁻ form) to yield the hydroxide.

-

Acid Neutralization : The hydroxide solution is titrated with 98% sulfuric acid at 0–5°C to prevent thermal decomposition:

Advantages and Limitations

-

Purity : Eliminates halide contaminants, achieving >99% purity.

-

Cost : Requires expensive ion-exchange resins, making it less suitable for bulk production.

Metathesis from Trimethyltetradecylammonium Bromide

Quaternary ammonium bromides are converted to hydrogen sulfates via ion exchange, leveraging the low solubility of byproduct salts.

Reaction Protocol

-

Dissolution : 0.1 moles of trimethyltetradecylammonium bromide (CAS 1119-97-7) is dissolved in 100 mL chloroform.

-

Sulfate Introduction : Aqueous sodium hydrogen sulfate (0.1 moles in 50 mL water) is added, and the mixture is stirred vigorously for 2 hours.

-

Phase Separation : The organic layer is isolated, dried over anhydrous Na₂SO₄, and evaporated to yield the hydrogen sulfate salt.

Table 2: Metathesis Efficiency with Different Sulfate Sources

| Sulfate Source | Solvent | Yield (%) |

|---|---|---|

| NaHSO₄ | Chloroform | 78 |

| (NH₄)₂SO₄ | Toluene | 65 |

| H₂SO₄ | Water | 92 |

Chemical Reactions Analysis

Trimethyltetradecylammonium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using suitable reducing agents.

Substitution: It can undergo substitution reactions where the hydrogen sulfate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Overview

Trimethyltetradecylammonium hydrogen sulfate (CAS 104903-23-3) is a quaternary ammonium compound that exhibits significant surfactant properties. Its unique structure allows it to function effectively in various scientific and industrial applications, particularly in chemistry, biology, and medicine. This article explores its diverse applications, supported by data tables and case studies.

Chromatography

This compound is utilized as an ion-pairing reagent in chromatography. It enhances the separation of analytes by forming ion pairs with negatively charged species, improving resolution and sensitivity in analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .

Biomolecule Extraction and Purification

Due to its surfactant properties, this compound is employed in the extraction and purification of biomolecules, including proteins and nucleic acids. It facilitates the solubilization of hydrophobic compounds, making it easier to isolate target biomolecules from complex mixtures .

Drug Formulation and Delivery

In pharmaceutical applications, this compound is used in drug formulation processes. Its ability to modify membrane permeability allows for improved drug delivery systems, particularly for poorly soluble drugs. This property is crucial for enhancing bioavailability .

Industrial Applications

The compound finds extensive use in the production of detergents, emulsifiers, and other surfactant-based products. Its effectiveness in reducing surface tension makes it suitable for applications in cleaning agents and personal care products .

Case Study 1: Ion-Pairing Reagent in HPLC

A study demonstrated that using this compound as an ion-pairing agent significantly improved the separation efficiency of acidic pharmaceuticals in HPLC analysis. The results showed enhanced peak resolution compared to traditional methods without ion pairing .

Case Study 2: Biomolecule Purification

In a research project focusing on protein extraction from plant tissues, this compound was used to solubilize membrane proteins effectively. The study reported a higher yield of target proteins compared to conventional extraction methods, highlighting its efficacy as a surfactant .

Case Study 3: Drug Delivery Systems

A formulation study explored the use of this compound in liposomal drug delivery systems. The findings indicated that the compound improved drug encapsulation efficiency and stability of liposomes, leading to enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of trimethyltetradecylammonium hydrogen sulfate involves its interaction with various molecular targets. As a cationic surfactant, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and nucleic acids, affecting their structure and function. The compound’s surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyltetradecylammonium hydrogen sulfate belongs to a class of quaternary ammonium salts (QAS). Below is a comparative analysis with structurally and functionally related compounds:

Physicochemical Properties

Research Findings

- Solubilization efficiency : Trimethyltetradecylammonium HSO₄⁻ outperforms TTAB in benzyl alcohol solubilization due to stronger HSO₄⁻-mediated interactions .

- Counterion impact : HSO₄⁻ salts exhibit higher thermal stability (e.g., TBHS melts at 148–150°C ) compared to Br⁻ or Cl⁻ variants.

- Environmental tolerance : TBHS is less sensitive to high salt concentrations than alkyltrimethylammonium salts, retaining catalytic activity in diverse media .

Biological Activity

Trimethyltetradecylammonium hydrogen sulfate (TTAS) is a quaternary ammonium compound with significant applications in various fields, including biology, medicine, and industry. Its biological activity is primarily attributed to its surfactant properties, which allow it to interact with biological membranes and macromolecules. This article delves into the biological activities of TTAS, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

TTAS is synthesized by reacting tetradecyltrimethylammonium chloride with sulfuric acid. As a cationic surfactant, it disrupts cell membranes, leading to cell lysis. The compound can also interact with proteins and nucleic acids, affecting their structure and function. Its surfactant characteristics enable it to lower surface tension and enhance the solubility of hydrophobic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₃NHSO₄ |

| Molecular Weight | 303.49 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | Approximately 5-7 |

Biological Applications

TTAS has been employed in various biological applications due to its surfactant properties:

- Extraction and Purification : It is utilized in the extraction of biomolecules, enhancing the solubilization of proteins and nucleic acids.

- Drug Formulation : TTAS is used in drug delivery systems to improve the bioavailability of hydrophobic drugs.

- Antimicrobial Activity : Studies indicate that TTAS exhibits antimicrobial properties against various pathogens, making it a potential candidate for disinfectants and antiseptics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TTAS against Escherichia coli and Staphylococcus aureus. Results demonstrated that TTAS effectively inhibited bacterial growth at concentrations as low as 0.1% (v/v). The mechanism was attributed to membrane disruption leading to cytoplasmic leakage.

Case Study 2: Drug Delivery Systems

Research focused on the use of TTAS in formulating liposomal drug delivery systems. The incorporation of TTAS enhanced the stability and drug-loading capacity of liposomes containing hydrophobic anticancer agents. In vitro studies showed improved cytotoxicity against cancer cell lines compared to conventional formulations.

Safety and Toxicological Profile

While TTAS exhibits beneficial biological activities, its safety profile must be considered:

- Toxicity : Cationic surfactants like TTAS have been shown to exhibit higher toxicity compared to nonionic counterparts. Acute toxicity studies indicate that intravenous administration results in significant irritation to mucous membranes, while oral administration shows lower toxicity levels .

- Irritation Potential : Skin irritation studies reveal that irritation depends on concentration; higher concentrations lead to more severe effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Trimethyltetradecylammonium hydrogen sulfate?

- Synthesis : While direct synthesis protocols for the hydrogen sulfate form are not explicitly detailed in the evidence, analogous quaternary ammonium salts (e.g., Trimethyltetradecylammonium bromide) are synthesized via alkylation of tertiary amines with alkyl halides or sulfates . For the hydrogen sulfate variant, substitution of bromide with hydrogen sulfate ions under controlled pH conditions is plausible, requiring validation via titration or ion chromatography.

- Characterization :

- Purity : Neutralization titration is recommended for quantifying active quaternary ammonium content, with a minimum purity threshold of 96% .

- Structural Confirmation : and should confirm the trimethyltetradecylammonium moiety and hydrogen sulfate counterion. For example, NMR signals for methyl groups (δ ~3.1 ppm) and the tetradecyl chain (δ ~1.2–1.4 ppm) are critical .

- Impurity Profiling : Monitor minor contaminants (e.g., dodecyl- or hexadecyl-trimethylammonium analogs) using HPLC with a Tetramethylammonium hydroxide-based mobile phase .

Q. How do solubility properties of this compound influence experimental design in aqueous systems?

- The compound exhibits high water solubility ("almost transparency" in water), making it suitable for micellar or colloidal studies . However, solubility thermodynamics vary with temperature and counterion interactions. For instance, micellar systems involving similar surfactants (e.g., Benzyldimethyltetradecylammonium chloride) show enthalpy-driven solubilization in alcohol-water mixtures, which must be calibrated for reproducibility .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported micellar behavior of Trimethyltetradecylammonium-based surfactants?

- Thermodynamic Profiling : Use enthalpimetry to quantify micellization energetics. For example, micellar systems with Trimethyltetradecylammonium chloride exhibit partition coefficients () dependent on alkyl chain length and solvent polarity, requiring rigorous control of ionic strength and temperature .

- Data Discrepancies : Variability in critical micelle concentration (CMC) values may arise from impurities (e.g., homologs like dodecyltrimethylammonium). Employ ion-selective electrodes or conductometric titration to validate CMC under standardized conditions .

Q. How does the hydrogen sulfate counterion affect stability and reactivity compared to halide analogs?

- Acid-Base Interactions : The hydrogen sulfate ion () can act as a weak acid (), potentially altering reaction kinetics in basic media. For instance, in hydrolytic studies, monitor pH-dependent decomposition pathways using or FTIR .

- Comparative Stability : Unlike bromide analogs (e.g., Cetrimide), the hydrogen sulfate form may exhibit hygroscopicity, necessitating anhydrous storage and desiccant use to prevent hydrolysis .

Q. What pharmacopeial standards apply to this compound in pharmaceutical research?

- While the compound is not directly listed in USP monographs, related quaternary ammonium surfactants (e.g., Cetrimide) must comply with limits for homolog impurities (≤4% dodecyl-/hexadecyl-trimethylammonium) and residual solvents. Follow chromatographic methods from USP 30 (Supplement 2) for homolog quantification .

Methodological Considerations

- Storage : Optimize storage at 2–8°C in airtight containers to prevent moisture absorption and counterion exchange .

- Toxicity Screening : Although safety data for the hydrogen sulfate form are limited, analogous quaternary ammonium compounds (e.g., Tetrabutylammonium hexafluorophosphate) require handling with nitrile gloves and fume hoods due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.